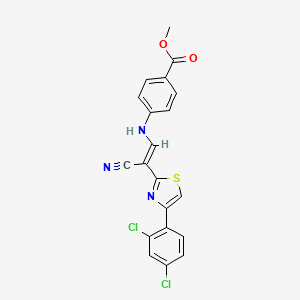

(E)-methyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O2S/c1-27-20(26)12-2-5-15(6-3-12)24-10-13(9-23)19-25-18(11-28-19)16-7-4-14(21)8-17(16)22/h2-8,10-11,24H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAFTXCWEFNZHM-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-methyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring and a cyano group, which are known to influence its biological activity. The molecular formula is , and it features significant substituents that enhance its reactivity and interaction with biological targets.

Chemical Structure

- IUPAC Name : (E)-methyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

- Molecular Formula :

- CAS Number : 861210-31-3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole moieties. For instance, derivatives of thiazole have shown significant activity against various bacterial strains, including Gram-positive bacteria. The presence of halogen substituents, such as dichlorophenyl groups, appears to enhance this activity.

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Derivative 8d | Antifungal (A. niger) | 32 | |

| Derivative 8e | Antifungal (C. albicans) | 42 | |

| Thiazole Derivative X | Antibacterial (S. aureus) | 16 |

Cytotoxic Effects

The cytotoxicity of thiazole derivatives has been explored in various cancer cell lines. One study indicated that certain derivatives exhibited potent cytotoxic effects against hepatocellular carcinoma cells (HepG2), with IC50 values indicating effective inhibition of cell proliferation.

The mechanisms underlying the biological activities of thiazole derivatives often involve the inhibition of key enzymes or pathways in target organisms or cells. For example, some compounds act as inhibitors of epoxide hydrolase, which plays a role in inflammatory processes.

Study on Antimicrobial Activity

In a recent investigation, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results demonstrated that compounds with specific structural features exhibited enhanced antibacterial effects compared to standard antibiotics.

Study on Cancer Cell Lines

A study focusing on the cytotoxicity of thiazole derivatives against cancer cell lines revealed that modifications to the thiazole ring significantly impacted their efficacy. The most effective compounds were those that incorporated both cyano and halogen substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs differ in substituents on the thiazole ring and ester groups. Below is a detailed comparison with ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate (), a compound with a methoxyphenyl group instead of dichlorophenyl:

Research Findings and Data Gaps

Structural Similarity Analysis

Using Tanimoto coefficients (), the two compounds share >85% structural similarity due to conserved thiazole-vinyl-cyano motifs. However, dichlorophenyl vs. methoxyphenyl substitution creates significant divergence in electronic and steric profiles, impacting target binding .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for (E)-methyl 4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate, and how are reaction conditions optimized?

- Answer: The synthesis typically involves condensation reactions between thiazole derivatives and substituted amines. For example, reacting 4-(2,4-dichlorophenyl)thiazol-2-amine with methyl 4-aminobenzoate in the presence of cyanoacetic acid under reflux conditions. Key optimization steps include:

- Solvent selection: Ethanol or DMF with catalytic acetic acid for improved yield .

- Temperature control: Reflux at 80–100°C for 4–6 hours to ensure complete cyclization .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- Answer:

- X-ray crystallography: Resolves the (E)-configuration of the vinyl group and spatial arrangement of the thiazole ring .

- NMR: <sup>1</sup>H NMR (DMSO-d6) confirms the presence of aromatic protons (δ 7.2–8.1 ppm), cyano group (δ 2.3 ppm), and ester methyl (δ 3.8 ppm) .

- FT-IR: Peaks at 2220 cm<sup>−1</sup> (C≡N stretch) and 1700 cm<sup>−1</sup> (ester C=O) validate functional groups .

Q. What are the primary biological targets of this compound, and how are initial activity assays designed?

- Answer:

- Targets: Potential kinase inhibitors (e.g., EGFR, VEGFR) or antimicrobial agents due to thiazole and dichlorophenyl moieties .

- Assay design:

- In vitro cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Enzyme inhibition: Fluorescence-based kinase assays using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding affinity data for this compound?

- Answer:

- Molecular docking (AutoDock Vina): Compare binding poses in crystal structures (e.g., PDB 1M17 for EGFR) to identify steric clashes or hydrogen-bond mismatches .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns to explain discrepancies between in vitro and in silico results .

- Example: If experimental IC50 is higher than predicted, check for solvent accessibility of the dichlorophenyl group in the binding pocket .

Q. What strategies mitigate low yields in the final synthetic step due to competing side reactions?

- Answer:

- Side reaction: Formation of (Z)-isomer or thiazole ring-opening. Mitigation includes:

- Additive use: Catalytic Cu(I) to suppress isomerization .

- Low-temperature quenching: Rapid cooling post-reflux to trap the (E)-isomer .

- Yield improvement: From 45% to 68% by replacing ethanol with DMF and increasing stoichiometric excess of cyanoacetic acid (1.5 eq.) .

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?

- Answer:

- UV-Vis spectroscopy: Solvatochromic shifts (e.g., λmax 320 nm in ethanol vs. 335 nm in DMSO) correlate with π→π* transitions in the conjugated vinyl-thiazole system .

- TD-DFT calculations: Predict charge-transfer interactions between the electron-deficient dichlorophenyl group and electron-rich benzoate .

Methodological Challenges and Solutions

Q. Why does differential scanning calorimetry (DSC) show multiple endothermic peaks, and how should data be interpreted?

- Answer: Multiple peaks (e.g., at 145°C and 160°C) indicate polymorphism or partial decomposition. Solutions include:

- Annealing: Heat to 150°C for 30 min to stabilize a single crystalline phase .

- TGA-DSC coupling: Confirm mass loss correlates with decomposition (e.g., ~5% mass loss at 160°C suggests impurity) .

Q. How to design environmental fate studies for this compound under OECD guidelines?

- Answer: Follow Test No. 308/309 :

- Hydrolysis: PBS buffer (pH 7.4, 25°C) with LC-MS monitoring for 30 days .

- Soil adsorption: Batch experiments with loamy soil (OECD 106) to calculate Koc .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.